molecular formula C18H17ClN4O B5748801 N-(2-chlorobenzyl)-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine

N-(2-chlorobenzyl)-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine

Cat. No. B5748801
M. Wt: 340.8 g/mol
InChI Key: KJKCXXORWASOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting the activity of COX-2, N-(2-chlorobenzyl)-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have antioxidant properties and to reduce oxidative stress. In addition, it has been shown to have an effect on glucose metabolism and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-chlorobenzyl)-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine is its potential applications in various fields of scientific research. It has shown promising results in animal models and has the potential to be developed into a drug for the treatment of various diseases. However, there are also limitations to its use in lab experiments. The compound is not readily available and can be expensive to synthesize. In addition, its mechanism of action is not fully understood, which makes it difficult to study.

Future Directions

There are many future directions for the study of N-(2-chlorobenzyl)-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine. One direction is to further study its potential applications in the field of medicine. It has shown promising results in animal models and has the potential to be developed into a drug for the treatment of various diseases. Another direction is to further study its mechanism of action. Understanding how the compound works can lead to the development of more effective drugs. Finally, more research is needed to determine the safety and toxicity of the compound. This information is important for the development of drugs for human use.

Synthesis Methods

N-(2-chlorobenzyl)-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine can be synthesized using various methods. One of the most common methods is the reaction between 2-chlorobenzylamine and 1-phenyl-1,2,4-triazol-3-one in the presence of propionic acid. Another method involves the reaction between 2-chlorobenzylamine and 1-phenyl-1,2,4-triazole-3-carboxylic acid in the presence of thionyl chloride. The yield of the compound obtained using these methods ranges from 60% to 80%.

Scientific Research Applications

N-(2-chlorobenzyl)-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicine, where it has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.

properties

IUPAC Name

1-[5-[(2-chlorophenyl)methylamino]-3-phenyl-1,2,4-triazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-2-16(24)23-18(20-12-14-10-6-7-11-15(14)19)21-17(22-23)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKCXXORWASOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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